2,5-Bis(triethoxysilyl)thiophene

Catalog No.
S690043
CAS No.
40190-22-5
M.F
C16H32O6SSi2
M. Wt
408.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(triethoxysilyl)thiophene

CAS Number

40190-22-5

Product Name

2,5-Bis(triethoxysilyl)thiophene

IUPAC Name

triethoxy-(5-triethoxysilylthiophen-2-yl)silane

Molecular Formula

C16H32O6SSi2

Molecular Weight

408.7 g/mol

InChI

InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3

InChI Key

AWBGMFANSAVZPM-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC

2,5-Bis(triethoxysilyl)thiophene is a chemical compound characterized by its unique structure that integrates thiophene and siloxane functionalities. Its molecular formula is C16H32O6SSi2C_{16}H_{32}O_6SSi_2, indicating the presence of two triethoxysilyl groups attached to a thiophene ring. This compound is notable for its potential applications in materials science, particularly in the development of organic-inorganic hybrid materials due to its ability to form siloxane networks.

The chemical reactivity of 2,5-bis(triethoxysilyl)thiophene is primarily attributed to its thiophene moiety and the triethoxysilyl groups. It can participate in various reactions, including:

  • Suzuki Coupling Reaction: This reaction involves the coupling of aryl or vinyl boronic acids with 2,5-bis(triethoxysilyl)thiophene to form biaryl compounds, which are valuable in organic synthesis .
  • Hydrolysis: The triethoxysilyl groups can undergo hydrolysis to form silanol groups, leading to the formation of siloxane bonds and cross-linking in polymer matrices .

The synthesis of 2,5-bis(triethoxysilyl)thiophene can be achieved through several methods, with one notable approach involving:

  • Reaction of 2,5-Dibromothiophene with Tetraethyl Orthosilicate: This method entails a nucleophilic substitution reaction where the dibromothiophene reacts with tetraethyl orthosilicate in the presence of a base. The resulting product is purified through standard techniques such as recrystallization or chromatography .

2,5-Bis(triethoxysilyl)thiophene has several promising applications:

  • Organic Electronics: Due to its conductive properties and ability to form stable thin films, it is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Hybrid Materials: Its siloxane groups facilitate the integration into silica-based matrices, enhancing mechanical properties and thermal stability.
  • Coatings: The compound can be used in protective coatings that require both organic and inorganic characteristics.

Interaction studies involving 2,5-bis(triethoxysilyl)thiophene focus on its compatibility with various substrates and other organic compounds. Research indicates that it can form strong interactions with silica surfaces due to its siloxy groups, enhancing adhesion and stability in composite materials. Additionally, studies on its interaction with biological molecules could provide insights into potential biomedical applications.

Several compounds share structural similarities with 2,5-bis(triethoxysilyl)thiophene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,5-Bis(trimethoxysilyl)thiopheneContains trimethoxysilyl groups instead of triethoxysilylMore hydrophilic; used in different polymer systems
2,5-DimethylthiopheneContains methyl groups instead of silyl groupsLacks silane functionality; primarily used in organic synthesis
3-MethylthiopheneMethyl group at position 3 instead of position 2 or 5Different electronic properties; less sterically hindered

The uniqueness of 2,5-bis(triethoxysilyl)thiophene lies in its dual functionality as both an organic semiconductor and a precursor for silicate networks, making it particularly valuable for applications requiring both properties. Its ability to form stable films and enhance material properties distinguishes it from similar thiophenes that lack silyl functionalities.

Wikipedia

(Thiene-2,5-diyl)bis(triethoxysilane)

Dates

Modify: 2023-08-15

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